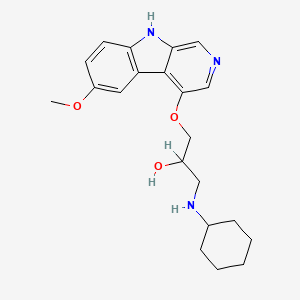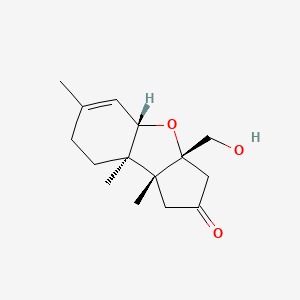
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a morpholine ring, a hydroxyl group, and a methylsulfonyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The synthesis begins with the formation of the morpholine ring through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of the Methylsulfonyl-Substituted Phenyl Group: The phenyl group with a methylsulfonyl substituent is attached through a nucleophilic substitution reaction, typically using a sulfonyl chloride derivative and a base such as sodium hydroxide.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chloride derivatives in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Removal of the sulfonyl group, yielding a simpler phenyl derivative.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of polymer science.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl and morpholine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.
1-Hydroxy-1-methylethyl phenyl ketone: Another photoinitiator with similar applications.
2-Methyl-3-phenyl-3-oxopropan-2-ol: Used in the synthesis of various organic compounds.
Uniqueness
2-Hydroxy-2-(p-(methylsulfonyl)phenyl)-4-morpholineethanol hydrochloride stands out due to its combination of a morpholine ring, hydroxyl group, and methylsulfonyl-substituted phenyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
104058-18-6 |
|---|---|
Formule moléculaire |
C13H20ClNO5S |
Poids moléculaire |
337.82 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-2-(4-methylsulfonylphenyl)morpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO5S.ClH/c1-20(17,18)12-4-2-11(3-5-12)13(16)10-14(6-8-15)7-9-19-13;/h2-5,15-16H,6-10H2,1H3;1H |
Clé InChI |
RBHZBISRTMQSDR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2(CN(CCO2)CCO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)






![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)

